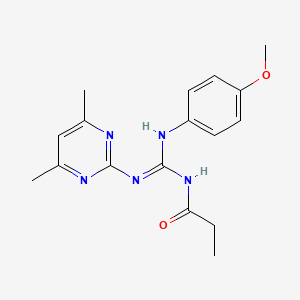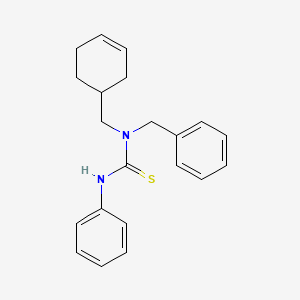![molecular formula C17H21NO5 B11624611 methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate](/img/structure/B11624611.png)
methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a leucine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as piperonal (1,3-benzodioxole-5-carbaldehyde) and leucine.
Formation of the Enone: Piperonal is first converted to the corresponding enone through a Claisen-Schmidt condensation reaction with an appropriate aldehyde under basic conditions.
Coupling with Leucine: The enone is then coupled with leucine methyl ester in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The enone group can be reduced to the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzodioxole-quinone derivatives.
Reduction: Formation of saturated leucine derivatives.
Substitution: Formation of various substituted leucine esters or amides.
科学研究应用
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
作用机制
The mechanism of action of methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: The compound could modulate pathways related to cell growth, apoptosis, or signal transduction.
相似化合物的比较
Similar Compounds
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]valinate: Similar structure but with valine instead of leucine.
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]isoleucinate: Similar structure but with isoleucine instead of leucine.
Uniqueness
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate is unique due to the presence of the leucine moiety, which may impart specific biological activities and interactions not seen with other amino acid derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C17H21NO5 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
methyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C17H21NO5/c1-11(2)8-13(17(20)21-3)18-16(19)7-5-12-4-6-14-15(9-12)23-10-22-14/h4-7,9,11,13H,8,10H2,1-3H3,(H,18,19)/b7-5+ |
InChI 键 |
BKTUBQOFPQEDEG-FNORWQNLSA-N |
手性 SMILES |
CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11624532.png)
![N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11624537.png)
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11624538.png)

![N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11624548.png)
![2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11624552.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624555.png)
![(6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11624557.png)
![diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624559.png)

![3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624563.png)
![6-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11624570.png)
![5-(4-bromophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624571.png)
